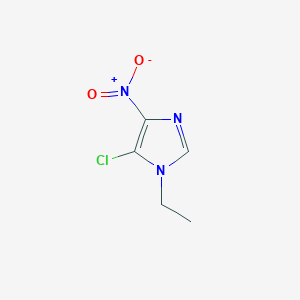
5-Chloro-1-ethyl-4-nitro-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-ethyl-4-nitro-1H-imidazole: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole typically involves the nitration of 1-ethylimidazole followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1-ethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 5-Amino-1-ethyl-4-nitro-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroimidazole derivatives on cellular processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its unique chemical properties make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-Chloro-1-ethyl-4-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular structures. This property is exploited in the development of antimicrobial and anticancer agents .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-1-methyl-4-nitroimidazole
- 5-Chloro-1-ethyl-4-nitroimidazole
- 5-Chloro-1-ethyl-2-nitroimidazole
Comparison: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Eigenschaften
Molekularformel |
C5H6ClN3O2 |
|---|---|
Molekulargewicht |
175.57 g/mol |
IUPAC-Name |
5-chloro-1-ethyl-4-nitroimidazole |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-3-7-5(4(8)6)9(10)11/h3H,2H2,1H3 |
InChI-Schlüssel |
AQANHGTUMOEEER-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC(=C1Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)




![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)






